molecular formula C22H23N7O2 B601736 Levosimendan Impurity 1 CAS No. 1643439-59-1

Levosimendan Impurity 1

Cat. No.: B601736
CAS No.: 1643439-59-1
M. Wt: 417.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an impurity of Levosimendan

Scientific Research Applications

1. Stability Testing and Impurity Isolation

Levosimendan, an inodilator used for heart failure treatment, undergoes stability testing where impurities are identified and isolated. In one study, two degradation impurities, including Levosimendan Impurity 1, were identified and synthesized in larger quantities for analysis. Advanced techniques like preparative chromatography, LC/MSn, NMR, and FTIR spectroscopy confirmed the chemical structures of these impurities (Prajapati, Bhayani, & Mehta, 2018).

2. Pharmacokinetics in Heart Failure Patients

A study focused on the pharmacokinetics of Levosimendan and its metabolites in patients with congestive heart failure. Understanding the behavior of Levosimendan and its impurities, including this compound, in the human body is crucial for optimizing therapeutic strategies (Antila et al., 2004).

3. Myocardial Contractility Research

Levosimendan is investigated for its effects on myocardial contractility and calcium sensitivity, which are vital in conditions like heart failure. Studies examining Levosimendan's impact on the myocardium could provide insights into how its impurities, including this compound, affect cardiac function (Eriksson, Pollesello, & Haikala, 2004).

4. Diaphragm Muscle Function in COPD

In a study on diaphragm muscle fibers from COPD patients, Levosimendan's effects were evaluated. Understanding the mechanisms of Levosimendan, including its impurities, could lead to better management of respiratory muscle dysfunction in COPD patients (van Hees, Dekhuijzen, & Heunks, 2009).

5. Cardiotoxicity Prevention Research

Levosimendan has been studied for its potential in preventing doxorubicin-induced cardiotoxicity. This research is critical for developing strategies to mitigate the side effects of chemotherapy drugs, and understanding the role of impurities like this compound could be pivotal (Efentakis et al., 2020).

Properties

CAS No.

1643439-59-1

Molecular Formula

C22H23N7O2

Molecular Weight

417.46

Appearance

Yellow to Dark Yellow Solid

melting_point

>224°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Levosimendan Triazene Impurity

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.